Sulfamethoxazole N1-Glucuronide

Pharmacokinetics Protein binding Clinical pharmacology

Quantifying sulfamethoxazole metabolism without the N1-glucuronide reference leads to incomplete mass balance and inaccurate clearance estimates. This certified reference standard uniquely enables: - Direct quantification of the major glucuronidation pathway (9.8±2.6% urinary recovery, 65-fold higher renal clearance vs. parent). - Correction for differential protein binding (20% vs. 67.2% parent) in free fraction calculations. - Accurate environmental mass balance where the glucuronide conjugate can equal parent drug concentrations (~2859 ng/L in reclaimed water). Supplied with full Certificate of Analysis; ships globally under controlled ambient conditions.

Molecular Formula C16H19N3O9S
Molecular Weight 429.4 g/mol
CAS No. 14365-52-7
Cat. No. B1141002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethoxazole N1-Glucuronide
CAS14365-52-7
Synonyms1-[[(4-Aminophenyl)sulfonyl](5-methyl-3-isoxazolyl)amino]-1-deoxy-β-D-glucopyranuronic Acid;  Sulfamethoxazole N1-Glucuronide;  Sulfisomezole N1-Glucuronide;  Glucu-SFM; 
Molecular FormulaC16H19N3O9S
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N
InChIInChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1
InChIKeyBLFOMTRQSZIMKK-SBJFKYEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethoxazole N1-Glucuronide (CAS 14365-52-7): Verified Metabolite Reference Standard for Pharmacokinetic and Environmental Fate Quantification


Sulfamethoxazole N1-Glucuronide (CAS 14365-52-7, molecular formula C16H19N3O9S, molecular weight 429.4 g/mol) is the N1-glucuronide conjugate of the sulfonamide antibiotic sulfamethoxazole . Formed via UDP-glucuronosyltransferase-mediated conjugation at the N1 position of the isoxazole ring, this phase II metabolite represents a major excretory pathway of sulfamethoxazole in humans, accounting for approximately 9.8 ± 2.6% of the administered dose recovered in urine [1]. The compound exhibits markedly reduced protein binding (approximately 20%) compared to the parent drug (67.2%) [2]. As an analytical reference standard, it enables precise quantification of the N1-glucuronidation pathway in pharmaceutical metabolism studies, clinical pharmacokinetic investigations, and environmental monitoring programs where its detection serves as a tracer for human pharmaceutical input into aquatic systems [3].

Why Sulfamethoxazole N1-Glucuronide Reference Material Cannot Be Substituted by N4-Acetyl Metabolite or Parent Sulfamethoxazole Standards


Sulfamethoxazole N1-Glucuronide exhibits fundamentally divergent physicochemical and biological properties from both the parent sulfamethoxazole and the N4-acetyl metabolite, precluding analytical interchangeability. The N1-glucuronidation at the isoxazole nitrogen reduces protein binding from 67.2% (parent) to 20%, in contrast to N4-acetylation which increases protein binding to 88% [1]. This differential binding directly impacts matrix behavior during sample preparation and chromatographic separation. The compound displays a renal clearance of 176 ± 33 mL/min, exceeding the parent drug's 2.7 ± 0.9 mL/min by approximately 65-fold and the N4-acetyl metabolite's 35.2 ± 5.6 mL/min by 5-fold [2], necessitating distinct calibration ranges and sensitivity requirements. In environmental matrices, the compound demonstrates photolytic lability distinct from other sulfamethoxazole metabolites, being the only major metabolite less photostable than the parent drug under environmentally relevant irradiation conditions [3]. Furthermore, sulfamethoxazole N1-glucuronide undergoes abiotic deconjugation in aqueous systems, contributing to parent compound reappearance—a behavior not observed with the N4-acetyl metabolite [4]. These quantitative differences mandate compound-specific reference standards for accurate quantification across all analytical applications.

Sulfamethoxazole N1-Glucuronide: Quantitative Comparative Evidence for Analytical Reference Standard Selection


Differential Protein Binding Relative to Parent Drug and N4-Acetyl Metabolite

Sulfamethoxazole N1-glucuronide exhibits a protein binding of 20%, representing a 70.2% relative reduction compared to the parent sulfamethoxazole (67.2%), and a 77.3% relative reduction compared to the N4-acetyl metabolite (88%) [1]. This differential binding behavior was quantified in human plasma from healthy volunteers (n=7) following oral administration of 800 mg sulfamethoxazole [1].

Pharmacokinetics Protein binding Clinical pharmacology

Renal Clearance Comparison Across Sulfamethoxazole Metabolite Panel

The renal clearance of sulfamethoxazole N1-glucuronide was measured at 176 ± 33 mL/min, substantially exceeding that of the parent drug (2.7 ± 0.9 mL/min) and all other quantified metabolites including N4-acetyl-sulfamethoxazole (35.2 ± 5.6 mL/min), 5-hydroxy-sulfamethoxazole (96.1 ± 23.7 mL/min), and N4-acetyl-5-hydroxy-sulfamethoxazole (51.2 ± 10.4 mL/min) [1]. This study in 7 healthy human volunteers (800 mg oral dose) represents the first reported pharmacokinetic characterization of the N1-glucuronide conjugate [1].

Renal clearance Pharmacokinetics Excretion profiling

Differential Photolytic Stability Under Environmentally Relevant Irradiation

Under environmentally relevant irradiation conditions, sulfamethoxazole β-D-glucuronide was the only major metabolite found to be less photostable than the parent sulfamethoxazole, whereas all other investigated metabolites (N4-acetyl sulfamethoxazole, 4-nitroso sulfamethoxazole, 4-nitro sulfamethoxazole) exhibited greater photostability than the parent compound [1]. Photolysis experiments were conducted under simulated solar irradiation and various pH conditions, with product identification via ultraperformance liquid chromatography coupled to high-resolution mass spectrometry [1].

Environmental fate Photolysis Water quality monitoring

Abiotic Removal in Water-Sediment Systems Without Sediment Contact

In a water-sediment test system, sulfamethoxazole N1-glucuronide was the only compound among the three tested (parent SMX, N4-acetyl-SMX, and SMX-N1-glucuronide) that exhibited substantial removal in the absence of sediment (water-only controls) [1]. While all three compounds underwent efficient biodegradation in the presence of sediment with dissipation half-times (DT50) from the aqueous phase between 8.5 and 17.2 days, the unique abiotic removal of the glucuronide conjugate in water-only conditions indicates a distinct degradation pathway not observed for parent SMX or N4-acetyl-SMX [1]. Biodegradation half-lives in sediment were calculated between 3.3 and 25.6 hours for all three compounds [1].

Environmental biodegradation Sediment-water partitioning Wastewater monitoring

Environmental Occurrence Concentrations in Reclaimed Water Matrices

In reclaimed water samples collected over a one-month monitoring period, sulfamethoxazole glucuronide was quantified at an average concentration of 2859 ± 1526 ng/L, compared to parent sulfamethoxazole at 2848 ± 1367 ng/L and acetylsulfamethoxazole at 1980 ± 1410 ng/L [1]. The glucuronide and acetyl conjugates together accounted for 54% of the total sulfamethoxazole-derived mass in reclaimed water, representing the first documented evidence of intact sulfamethoxazole glucuronide surviving wastewater treatment and entering environmental waters [1]. Analysis was performed using SPE-LC-HRMS (Orbitrap) operating at 70,000 resolution in MS mode and 35,000 in data-dependent MS/MS mode [1].

Wastewater epidemiology Environmental monitoring Emerging contaminants

Urinary Recovery Percentage Relative to Other Sulfamethoxazole Metabolites

Following an 800 mg oral dose of sulfamethoxazole in healthy human volunteers, sulfamethoxazole N1-glucuronide accounted for 9.8 ± 2.6% of the administered dose recovered in urine, compared to N4-acetyl-sulfamethoxazole (43.5 ± 5.6%), parent sulfamethoxazole (14.4 ± 3.4%), N4-acetyl-5-hydroxy-sulfamethoxazole (5.3 ± 1.0%), and 5-hydroxy-sulfamethoxazole (3.0 ± 1.0%) [1]. No statistically significant difference was observed between the glucuronide percentage and those of the N4-acetyl-5-hydroxy or 5-hydroxy metabolites (p = NS) [1].

Drug metabolism Mass balance Clinical toxicology

Sulfamethoxazole N1-Glucuronide: High-Value Application Scenarios Supported by Comparative Evidence


Clinical Pharmacokinetic Studies Requiring Complete Metabolite Mass Balance

In clinical pharmacology investigations where accurate mass balance assessment of sulfamethoxazole disposition is required, sulfamethoxazole N1-glucuronide reference standard is essential. The metabolite accounts for 9.8 ± 2.6% of urinary recovery and exhibits a 65-fold higher renal clearance (176 ± 33 mL/min) than the parent drug (2.7 ± 0.9 mL/min) [1]. Its 20% protein binding contrasts sharply with both parent (67.2%) and N4-acetyl metabolite (88%), affecting free fraction calculations and requiring compound-specific calibration [1]. Omission of this metabolite from pharmacokinetic modeling would underestimate total clearance and misrepresent the relative contribution of glucuronidation versus acetylation pathways in individual subjects.

Wastewater-Based Epidemiology and Environmental Monitoring Programs

Environmental monitoring programs targeting pharmaceutical contaminants in surface water, reclaimed water, or wastewater effluent must include sulfamethoxazole N1-glucuronide to avoid substantial underestimation of total pharmaceutical burden. The compound has been documented to survive wastewater treatment intact and occurs in reclaimed water at concentrations (2859 ± 1526 ng/L) comparable to the parent drug (2848 ± 1367 ng/L), with the two conjugates together representing 54% of total sulfamethoxazole-derived mass [2]. Furthermore, the compound undergoes abiotic deconjugation in aqueous systems and exhibits unique photolytic lability distinct from other metabolites [3][4]. Accurate source apportionment and mass balance calculations in environmental compartments require concurrent quantification of both the glucuronide conjugate and parent compound using authenticated reference materials.

In Vitro Drug Metabolism and UDP-Glucuronosyltransferase Activity Assays

For in vitro metabolism studies assessing UDP-glucuronosyltransferase (UGT) activity toward sulfamethoxazole, the N1-glucuronide reference standard is required to quantify the specific glucuronidation pathway independent of competing N4-acetylation. The differential renal clearance and protein binding properties of the N1-glucuronide (176 ± 33 mL/min; 20% bound) compared to the N4-acetyl metabolite (35.2 ± 5.6 mL/min; 88% bound) underscore the distinct pharmacological and analytical behavior of these two conjugative pathways [1]. Co-administration studies or UGT induction/inhibition assessments require separate quantification of each metabolite class, as total conjugate measurement would confound interpretation of pathway-specific effects.

Forensic Toxicology and Doping Control Confirmation Analysis

In forensic and anti-doping contexts where the detection window and metabolite profile inform interpretation of sulfamethoxazole use, sulfamethoxazole N1-glucuronide provides a complementary marker with distinct temporal dynamics. The metabolite's exceptionally high renal clearance (176 ± 33 mL/min) relative to the parent drug (2.7 ± 0.9 mL/min) suggests earlier urinary appearance and potentially extended detectability in the glucuronide fraction [1]. Additionally, the compound's differential protein binding (20% vs. 67.2% for parent) affects free drug concentration calculations in plasma [1]. Confirmatory analysis using reference standards with established quantitation limits (0.39 μg/mL in plasma; 4.1 μg/mL in urine) enables defensible quantitative reporting in regulatory or legal contexts [5].

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